molecular formula C8H13N3O2 B14337921 5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 101560-37-6

5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14337921
CAS No.: 101560-37-6
M. Wt: 183.21 g/mol
InChI Key: ZTVRUJKGMFXRPC-UHFFFAOYSA-N
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Description

5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are important in various biological processes and are found in many biomolecules, including nucleotides and vitamins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction might involve:

    Starting Materials: Ethyl acetoacetate, urea, and appropriate aldehydes.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Conditions: Refluxing in a suitable solvent like ethanol or water.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity. This might include:

    Continuous Flow Reactors: For better control over reaction conditions.

    Purification Techniques: Such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydropyrimidines.

    Substitution: Nucleophilic substitution reactions could occur at the amino group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Oxidation Products: Pyrimidine N-oxides.

    Reduction Products: Dihydropyrimidines.

    Substitution Products: Alkylated or halogenated pyrimidines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Nucleotide Analogues: Potential use in the synthesis of nucleotide analogues for research purposes.

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.

Medicine

    Drug Development: Investigated for potential therapeutic properties, including antiviral and anticancer activities.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione would depend on its specific application. For example:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.

    Antiviral Activity: It could interfere with viral replication by mimicking nucleotide structures.

Comparison with Similar Compounds

Similar Compounds

    5-Aminouracil: Another pyrimidine derivative with similar properties.

    3-Ethyl-5-methylpyrimidine-2,4-dione: A structurally related compound.

Uniqueness

    Substitution Pattern: The specific substitution pattern of 5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione may confer unique chemical and biological properties.

    Reactivity: Differences in reactivity compared to similar compounds due to the presence of different functional groups.

Properties

CAS No.

101560-37-6

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

5-amino-3-ethyl-1,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O2/c1-4-11-7(12)6(9)5(2)10(3)8(11)13/h4,9H2,1-3H3

InChI Key

ZTVRUJKGMFXRPC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(N(C1=O)C)C)N

Origin of Product

United States

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